2,4-dichloro-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylbenzenesulfonamide
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Description
2,4-dichloro-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H21Cl2N5O3S and its molecular weight is 446.35. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Research on piperidine derivatives, including compounds structurally related to the one , has demonstrated their efficacy in the corrosion inhibition of iron. Quantum chemical calculations and molecular dynamics simulations were employed to investigate their adsorption behaviors on iron surfaces, providing valuable insights into their potential as corrosion inhibitors in industrial applications (Kaya et al., 2016).
Cognitive Enhancement
Derivatives such as SB-399885 have been identified as potent and selective antagonists of the 5-HT6 receptor, showing promise in enhancing cognitive functions. This compound has been demonstrated to reverse age-dependent deficits in spatial learning and memory in aged rats, suggesting its potential application in treating cognitive disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
HIV-1 Infection Prevention
Methylbenzenesulfonamide derivatives have been explored for their potential in preventing HIV-1 infection. Research into these compounds has focused on their use as small molecular antagonists, indicating their relevance in the development of new therapeutic agents targeting HIV-1 (Cheng De-ju, 2015).
Herbicide Precursors
The photodegradation of herbicides such as triasulfuron into derivatives, including those related to the chemical compound , has been studied to understand their degradation pathways and potential environmental impacts. These studies contribute to the development of more environmentally friendly herbicidal compounds (Pusino et al., 1999).
Properties
IUPAC Name |
2,4-dichloro-N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2N5O3S/c1-11-8-14(13(19)9-12(11)18)28(25,26)20-10-15-21-16(23-17(22-15)27-2)24-6-4-3-5-7-24/h8-9,20H,3-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSPTZXNITWWJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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